Magnesate(2-),[[N,N'-1,2-ethanediylbis[N-[(carboxy-kO)methyl]glycinato-kN,kO]](4-)]-,disodium, (OC-6-21)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Magnesate(2-),[N,N’-1,2-ethanediylbis[N-[(carboxy-kO)methyl]glycinato-kN,kO]]-,disodium, (OC-6-21)- is a complex compound that belongs to the class of organometalates. It is characterized by the presence of magnesium coordinated with ethylenediaminetetraacetic acid (EDTA) ligands. This compound is known for its stability and versatility in various chemical and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Magnesate(2-),[N,N’-1,2-ethanediylbis[N-[(carboxy-kO)methyl]glycinato-kN,kO]]-,disodium, (OC-6-21)- typically involves the reaction of magnesium salts with EDTA under controlled conditions. The reaction is carried out in an aqueous medium, where magnesium ions are chelated by the EDTA ligands to form the stable complex. The pH of the reaction mixture is carefully adjusted to ensure optimal chelation and stability of the complex.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity magnesium salts and EDTA, along with precise control of reaction parameters such as temperature, pH, and concentration. The final product is purified through filtration and crystallization techniques to obtain a high-purity compound suitable for various applications.
Analyse Chemischer Reaktionen
Types of Reactions
Magnesate(2-),[N,N’-1,2-ethanediylbis[N-[(carboxy-kO)methyl]glycinato-kN,kO]]-,disodium, (OC-6-21)- undergoes several types of chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions in the presence of strong oxidizing agents.
Reduction: It can be reduced under specific conditions using reducing agents.
Substitution: The complex can participate in substitution reactions where ligands are replaced by other coordinating species.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Ligand exchange reactions can be carried out using various chelating agents under controlled pH and temperature conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of higher oxidation state complexes, while reduction can yield lower oxidation state species.
Wissenschaftliche Forschungsanwendungen
Magnesate(2-),[N,N’-1,2-ethanediylbis[N-[(carboxy-kO)methyl]glycinato-kN,kO]]-,disodium, (OC-6-21)- has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in various analytical and synthetic procedures.
Biology: Employed in biochemical assays and as a stabilizing agent for enzymes and proteins.
Medicine: Investigated for its potential therapeutic applications, including as a chelating agent for metal ion detoxification.
Industry: Utilized in the formulation of industrial cleaning agents and as a stabilizer in various chemical processes.
Wirkmechanismus
The mechanism of action of Magnesate(2-),[N,N’-1,2-ethanediylbis[N-[(carboxy-kO)methyl]glycinato-kN,kO]]-,disodium, (OC-6-21)- involves the chelation of metal ions by the EDTA ligands. This chelation process stabilizes the metal ions and prevents them from participating in unwanted side reactions. The molecular targets include various metal ions, and the pathways involved are primarily related to metal ion coordination and stabilization.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Zincate(2-),[N,N’-1,2-ethanediylbis[N-[(carboxy-kO)methyl]glycinato-kN,kO]]-,disodium, (OC-6-21)-
- Copperate(2-),[N,N’-1,2-ethanediylbis[N-[(carboxy-kO)methyl]glycinato-kN,kO]]-,disodium, (OC-6-21)-
- Ferrate(2-),[N,N’-1,2-ethanediylbis[N-[(carboxy-kO)methyl]glycinato-kN,kO]]-,disodium, (OC-6-21)-
Uniqueness
Magnesate(2-),[N,N’-1,2-ethanediylbis[N-[(carboxy-kO)methyl]glycinato-kN,kO]]-,disodium, (OC-6-21)- is unique due to its specific coordination with magnesium ions, which imparts distinct stability and reactivity compared to similar compounds with other metal ions. This uniqueness makes it particularly valuable in applications requiring high stability and specific metal ion interactions.
Eigenschaften
Molekularformel |
C10H14MgN2NaO8+ |
---|---|
Molekulargewicht |
337.52 g/mol |
IUPAC-Name |
magnesium;sodium;2-[2-[bis(carboxylatomethyl)azaniumyl]ethyl-(carboxylatomethyl)azaniumyl]acetate |
InChI |
InChI=1S/C10H16N2O8.Mg.Na/c13-7(14)3-11(4-8(15)16)1-2-12(5-9(17)18)6-10(19)20;;/h1-6H2,(H,13,14)(H,15,16)(H,17,18)(H,19,20);;/q;+2;+1/p-2 |
InChI-Schlüssel |
ODIJDXMMSMDZBJ-UHFFFAOYSA-L |
Kanonische SMILES |
C(C[NH+](CC(=O)[O-])CC(=O)[O-])[NH+](CC(=O)[O-])CC(=O)[O-].[Na+].[Mg+2] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.